molecular formula C14H11NO2 B156276 4-Nitrostilbene CAS No. 1694-20-8

4-Nitrostilbene

Cat. No. B156276
CAS RN: 1694-20-8
M. Wt: 225.24 g/mol
InChI Key: ZISCOWXWCHUSMH-VOTSOKGWSA-N
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Description

4-Nitrostilbene is a compound that has been extensively studied due to its interesting photochemical properties and potential applications in nonlinear optics (NLO). It is a stilbene derivative, which means it has a structure based on a 1,2-diphenylethylene core, with a nitro group (-NO2) substituent that significantly alters its electronic and optical characteristics.

Synthesis Analysis

The synthesis of 4-nitrostilbene derivatives has been achieved through various methods. For instance, 4-methoxy 4-nitrostilbene (MONS) and 4-chloro 4-nitrostilbene (CONS) have been synthesized and their crystals grown using the slow evaporation method with ethyl methyl ketone as a solvent . Similarly, 4-fluoro 4-nitrostilbene (FONS) was synthesized and recrystallized to minimize impurities before crystal growth . These methods ensure the production of high-quality crystals for further studies.

Molecular Structure Analysis

The molecular structure of 4-nitrostilbene derivatives has been determined using various spectroscopic techniques. Single crystal X-ray diffraction analysis has revealed that these compounds often crystallize in noncentrosymmetric space groups, which is a prerequisite for NLO activity . The presence of functional groups has been confirmed by FTIR and NMR spectroscopy, ensuring the correct synthesis of the desired compounds.

Chemical Reactions Analysis

The photoinduced reactions of 4-nitrostilbene derivatives involve the quenching of triplet states and the formation of radical intermediates, which can lead to the production of nitroso compounds and arylhydroxylamines . The photoreduction of these compounds has been studied in polar media, revealing insights into the mechanisms of these photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrostilbene derivatives have been thoroughly investigated. These compounds exhibit strong absorption in the UV region, with cut-off wavelengths ranging from 380 nm to 499 nm, indicating potential for UV protection applications . The thermal stability of these compounds has been assessed through TG/DTA analyses, showing that they have melting points suitable for various applications . The mechanical strength has been studied using microhardness tests, and the NLO properties have been confirmed through the Kurtz and Perry powder technique, with some derivatives showing SHG efficiency significantly greater than that of the benchmark KDP crystal .

Scientific Research Applications

Synthesis Techniques

4-Nitrostilbene has been the subject of various synthesis methods. One notable method involves the use of microwave irradiation, which allows for the synthesis of trans-4-nitrostilbenes in good yields within a short time frame. This process utilizes 4-nitrophenylacetic acid, benzaldehydes, and pyrrolidine (Cen, Wang, & He, 2017).

Photochemical Properties

The photochemical properties of 4-nitrostilbene and its derivatives have been extensively studied. Research has demonstrated that the anion radical of trans-4-nitrostilbenes can be generated through triplet quenching in polar solvents at room temperature. These studies explore electron transfer processes and photoisomerization phenomena (Görner & Schulte‐Frohlinde, 1986).

Genotoxicity Studies

4-Nitrostilbene and its derivatives have been examined for possible quantitative structure-activity relationships regarding their in vitro and in vivo genotoxicity. These studies have been pivotal in understanding the mutagenic activity of 4-nitrostilbene derivatives, especially their activation by bacterial reductase and the resulting mutagenic effects (Hooberman et al., 1994).

Spectroscopic Investigations

Spectroscopic techniques have been employed to study the charge-transfer process and photoreactivity of 4-nitrostilbene derivatives. These studies provide insights into the thermal activation and photoreaction processes that occur under specific conditions, which are crucial for understanding the photophysical behavior of these compounds (Muniz-Miranda, Pedone, & Muniz-Miranda, 2018).

Solvent Effects on Fluorescence Properties

The effects of solvent polarity and hydrogen bonding on the fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been studied, revealing that the fluorescence quantum yield of these compounds is influenced by the solvent's ability to form strong hydrogen bonds (Megyesi, Biczók, Görner, & Miskolczy, 2010).

Reduction of Nitro Compounds

Studies have explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, where 4-nitrostilbene serves as a model compound. This research is significant for environmental and industrial applications, especially in the degradation of toxic nitro contaminants and synthesis of amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Safety And Hazards

Safety data sheets suggest that 4-Nitrostilbene may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Future research directions could include further exploration of the photorelaxation pathways of 4-Nitrostilbene upon S1 excitation . The study of the solvent-polarity dependence of ultrafast excited-state dynamics of 4-Nitrostilbene could also be a promising area of research .

properties

IUPAC Name

1-nitro-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCOWXWCHUSMH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314725
Record name trans-4-Nitrostilbene
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitrostilbene

CAS RN

1694-20-8, 4003-94-5, 6624-53-9
Record name trans-4-Nitrostilbene
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Record name Stilbene, 4-nitro-, (E)-
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Record name 4-Nitrostilbene
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Record name cis-p-Nitrostilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,830
Citations
Q Zhang, M Canva, G Stegeman - Applied physics letters, 1998 - pubs.aip.org
The polymeric electro-optical stilbene material, 4-dimethylamino- 4 ′ -nitrostilbene (DANS), was illuminated at wavelengths ranging from the visible to near-infrared in order to quantify …
Number of citations: 71 pubs.aip.org
G Sancataldo, V Ferrara, FP Bonomo… - Microscopy …, 2021 - Wiley Online Library
… In this work, we introduce the use of 4-dimethylamino-4′-nitrostilbene (DANS) fluorescent dye for applications in the detection and analysis of microplastics, an impendent source of …
BH Hooberman, MD Brezzell, SK Das, Z You… - Mutation Research …, 1994 - Elsevier
… While the parent unsubstituted 4-aminostilbene was clearly more genotoxic than any of its derivatives, the parent 4-nitrostilbene in the present study can only be established as among …
Number of citations: 14 www.sciencedirect.com
W Tam, B Guerin, JC Calabrese, SH Stevenson - Chemical physics letters, 1989 - Elsevier
We report the preparation and crystal structure of 3-methyl-4-methoxy-4′-nitrostilbene (MMONS). MMONS generates second-harmonic radiation with a powder efficiency 1250 times …
Number of citations: 191 www.sciencedirect.com
R Moreno-Fuquen, L Aguirre… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C14H11NO2, the benzene rings are inclined to each other with a dihedral angle between their mean planes of 8.42 (6). The nitro group is almost coplanar with the …
Number of citations: 2 scripts.iucr.org
PM Dinakaran, S Kalainathan - Optik, 2013 - Elsevier
… The 1-(4-fluorostyryl)-4-nitrostilbene (C 14 H 10 FNO 2 ) material … The 1-(4-fluorostyryl)-4-nitrostilbene material was 5 times … The grown 1-(4-fluorostyryl)-4-nitrostilbene crystal is shown …
Number of citations: 36 www.sciencedirect.com
JD Bierlein, LK Cheng, Y Wang, W Tam - Applied physics letters, 1990 - pubs.aip.org
… Single crystals of the new nonlinear optical material 3-methyl-4-methoxy-4' -nitrostilbene (MMONS… One recent material, 3methyl-4-methoxy-4'-nitrostilbene (MMONS),3 shows one of the …
Number of citations: 120 pubs.aip.org
岡崎光雄, 山口彰宏 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
4-Nitrostilbene … の 黄色 針 状結 晶 と して4-nitrostilbeneが … ま た,4-nitrostilbeneの …
Number of citations: 3 www.jstage.jst.go.jp
CK Lin, YF Wang, YC Cheng… - The Journal of Physical …, 2013 - ACS Publications
A constrained model compound of trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DNS), namely, compound DNS-B3 that is limited to torsions about the phenyl-nitro C–N bond and the …
Number of citations: 35 pubs.acs.org
PM Dinakaran, G Bhagavannarayana… - Spectrochimica Acta Part …, 2012 - Elsevier
… 3-Methyl 4-methoxy 4-nitrostilbene (MMONS) was found to be significantly more efficient (… [3] reported that 3-methoxy 4-methoxy 4-nitrostilbene (MOMONS) crystal has been grown by …
Number of citations: 23 www.sciencedirect.com

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